![molecular formula C19H23NO3 B5786982 6,7-dimethoxy-2-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5786982.png)
6,7-dimethoxy-2-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6,7-dimethoxy-2-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, also known as L-Stepholidine, is a natural alkaloid compound that has been found to have various biological activities. It was first isolated from the Chinese herb Stephania intermedia in 1989. Since then, it has been studied extensively for its potential therapeutic applications.
Scientific Research Applications
Binding Studies in Pharmacology
6,7-dimethoxy-2-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its affinity for apamin-sensitive binding sites. It was found that quaternary ammonium derivatives of this compound have higher affinity compared to tertiary amines. The presence of methoxy groups and specific moieties in certain positions on the compound significantly affects its binding affinity, highlighting its potential in pharmacological research (Graulich et al., 2006).
Synthesis and Chemical Behavior
The compound has been a subject of interest in studies focusing on the synthesis of heterocyclic compounds and the examination of their chemical behavior. These studies have explored various aspects such as electrochemical oxidation and the production of different derivatives, providing insights into its chemical properties and potential applications in synthetic chemistry (Sainsbury & Todd, 1992).
Derivative Synthesis and Applications
Research has also been conducted on synthesizing derivatives of this compound and exploring their applications. This includes the synthesis of compounds like 6-oxoisoaporphine and tetrahydroisoquinoline derivatives. Such studies contribute to the understanding of the compound's versatility and potential use in developing new pharmaceuticals or chemical reagents (Sobarzo-Sánchez et al., 2010).
Structural Analysis and Stereochemistry
Structural analysis and determination of the stereochemistry of derivatives of this compound have been crucial in understanding its chemical nature and potential applications. Detailed investigations into the crystal structures and stereochemistry provide essential information for its application in areas like drug design and development (Mondeshka et al., 1992).
properties
IUPAC Name |
6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-21-17-6-4-14(5-7-17)12-20-9-8-15-10-18(22-2)19(23-3)11-16(15)13-20/h4-7,10-11H,8-9,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVCVHGAEYCENE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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